molecular formula C14H18O B1604264 Cyclopentyl 2,3-dimethylphenyl ketone CAS No. 898791-48-5

Cyclopentyl 2,3-dimethylphenyl ketone

Cat. No. B1604264
CAS RN: 898791-48-5
M. Wt: 202.29 g/mol
InChI Key: OHYIDTHZDTYFHD-UHFFFAOYSA-N
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Description

Cyclopentyl 2,3-dimethylphenyl ketone is a chemical compound with the molecular formula C14H18O . It has a molecular weight of 202.3 .


Synthesis Analysis

A preparation method of cyclopentyl phenyl ketone includes hydrolyzing 2-cyclopentyl benzoylacetate as a raw material in basic solvents to obtain the product . The preparation method has the advantages of environment-friendly solvents, little environmental pollution, easiness in operation, high yield, short technological period, and low preparation cost .


Molecular Structure Analysis

The molecular structure of Cyclopentyl 2,3-dimethylphenyl ketone is represented by the formula C14H18O . The InChI code for this compound is 1S/C14H18O/c1-10-7-8-11 (2)13 (9-10)14 (15)12-5-3-4-6-12/h7-9,12H,3-6H2,1-2H3 .

Scientific Research Applications

Medicine: Therapeutic Agent Synthesis

Cyclopentyl 2,3-dimethylphenyl ketone can be utilized in the synthesis of therapeutic agents. Its ketone group is a pivotal functional group that can undergo various chemical reactions, making it a valuable intermediate in the development of pharmaceuticals .

Agriculture: Pesticide Development

In agriculture, this compound can serve as a precursor in the synthesis of pesticides. Its structural flexibility allows for the creation of derivatives with potential insecticidal or herbicidal properties .

Material Science: Polymer Production

The ketone functionality of Cyclopentyl 2,3-dimethylphenyl ketone is beneficial in polymer chemistry. It can participate in polymerization reactions, contributing to the development of new materials with improved characteristics .

Environmental Science: Green Chemistry

This compound can be involved in green chemistry applications, particularly as a safer solvent alternative in various environmental-friendly chemical processes .

Chemical Synthesis: Building Block

Cyclopentyl 2,3-dimethylphenyl ketone is a significant building block in chemical synthesis. It can be used in [2+2] cycloaddition reactions, which are crucial for constructing complex molecules, including natural products and potential drugs .

Analytical Chemistry: Chromatography Standards

In analytical chemistry, this ketone can be used as a standard in chromatographic analysis due to its well-defined properties, aiding in the identification and quantification of substances in complex mixtures .

Pharmacology: Drug Design

The structural motif of Cyclopentyl 2,3-dimethylphenyl ketone can be incorporated into drug design, enhancing the pharmacokinetic properties of new medicinal compounds .

Biochemistry: Metabolic Studies

Lastly, in biochemistry, derivatives of this ketone may be used to study metabolic pathways, as ketones play a significant role in human metabolism and energy production .

properties

IUPAC Name

cyclopentyl-(2,3-dimethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O/c1-10-6-5-9-13(11(10)2)14(15)12-7-3-4-8-12/h5-6,9,12H,3-4,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHYIDTHZDTYFHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)C2CCCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40642564
Record name Cyclopentyl(2,3-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898791-48-5
Record name Cyclopentyl(2,3-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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